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Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2-Methoxy-4-
methyl-5-nitropyridine (CAS No. 6635-90-1), a versatile heterocyclic building block in

medicinal chemistry. We delve into its chemical reactivity, focusing on the strategic

manipulation of its functional groups to access complex bioactive scaffolds. Detailed, field-

proven protocols for key transformations, including the reduction of the nitro group and

subsequent construction of a pyrido[2,3-d]pyrimidine core, are presented. This scaffold is a

cornerstone in the development of various kinase inhibitors. These application notes are

designed for researchers, scientists, and drug development professionals seeking to leverage

this valuable intermediate in their synthetic campaigns.

Introduction: The Strategic Value of 2-Methoxy-4-
methyl-5-nitropyridine in Drug Discovery
The pyridine ring is a privileged scaffold in drug design, present in a significant percentage of

FDA-approved pharmaceuticals.[1] Its derivatives, particularly nitropyridines, serve as crucial

intermediates for creating diverse molecular architectures.[1][2] 2-Methoxy-4-methyl-5-
nitropyridine has emerged as a particularly valuable building block due to the specific

arrangement and electronic nature of its substituents.
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The electron-withdrawing nitro group at the 5-position significantly influences the reactivity of

the pyridine core, making it amenable to various chemical transformations.[2] This activation is

pivotal for subsequent synthetic elaborations. The methoxy group at the 2-position and the

methyl group at the 4-position offer additional points for modification or can sterically and

electronically influence reaction outcomes.

This guide will focus on two primary transformations that unlock the potential of this reagent:

Reduction of the 5-nitro group to the corresponding amine, which serves as a key

nucleophile for subsequent ring-forming reactions.

Construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine scaffold,

which is prevalent in a variety of kinase inhibitors targeting signaling pathways implicated in

diseases like cancer.[3]

Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of 2-Methoxy-4-methyl-5-nitropyridine is fundamental

to its effective application.

Property Value Source

CAS Number 6635-90-1 [4]

Molecular Formula C₇H₈N₂O₃ [4]

Molecular Weight 168.15 g/mol [4]

Appearance
Off-white to yellow crystalline

powder
Chem-Impex

Melting Point 70-72 °C [4]

The reactivity of this molecule is dominated by the interplay of its functional groups. The nitro

group strongly deactivates the ring towards electrophilic substitution but activates it for

nucleophilic aromatic substitution (SNAr), although the methoxy group is a relatively poor

leaving group compared to a halide.[5] The most synthetically valuable transformation is the

reduction of the nitro group to an amine (2-Methoxy-4-methyl-pyridin-5-amine). This
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transformation converts the electron-withdrawing nitro group into a strongly electron-donating

and nucleophilic amino group, fundamentally altering the reactivity of the pyridine ring and

enabling its use in condensation and cyclization reactions.

Core Synthetic Workflow: From Nitropyridine to a
Bioactive Scaffold
The following workflow illustrates the strategic conversion of 2-Methoxy-4-methyl-5-
nitropyridine into a representative bioactive core structure, a substituted pyrido[2,3-

d]pyrimidine. This class of compounds is known to exhibit kinase inhibitory activity.[3][6]

Step 1: Nitro Group Reduction

Step 2: Pyrido[2,3-d]pyrimidine Formation

2-Methoxy-4-methyl-5-nitropyridine

2-Methoxy-4-methyl-pyridin-5-amine

  Fe, NH4Cl
  EtOH/H2O, 70°C

Substituted Pyrido[2,3-d]pyrimidine
(Kinase Inhibitor Scaffold)

  p-TsOH, EtOH
  90°C

2,4-dichloro-5-formylpyrimidine

Click to download full resolution via product page

Caption: General workflow for the synthesis of a pyrido[2,3-d]pyrimidine scaffold.

Detailed Experimental Protocols
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Protocol 1: Synthesis of 2-Methoxy-4-methyl-5-
nitropyridine
This protocol describes the synthesis of the starting material from its chlorinated precursor, a

common route for accessing 2-methoxypyridines.[4]

Reaction Scheme:

2-chloro-4-methyl-5-nitropyridine + NaOCH₃ → 2-Methoxy-4-methyl-5-nitropyridine

Materials:

2-chloro-4-methyl-5-nitropyridine (1.0 eq)

Sodium metal (3.8 eq)

Absolute Methanol

Ethyl Acetate

Water

Concentrated HCl

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Prepare a solution of sodium methoxide by carefully dissolving sodium (2.30 g, 100 mmol) in

absolute methanol (75 ml) at 0 °C with stirring.

In a separate flask, dissolve 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in

absolute methanol (15 ml).

Add the solution of 2-chloro-4-methyl-5-nitropyridine dropwise to the sodium methoxide

solution at 0 °C.
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After the addition is complete, allow the dark-colored solution to warm to room temperature

and stir for 30 minutes.

Concentrate the reaction mixture to a solid residue under reduced pressure.

Dissolve the solid in water (25 ml) and adjust the pH to 6 with concentrated HCl.

Extract the aqueous mixture with ethyl acetate (2 x 25 ml).

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent

under reduced pressure to yield the product.

Expected Results:

Yield: ~98%[4]

Appearance: Orange solid[4]

¹H NMR (DMSO-d₆): δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H)[4]

Protocol 2: Reduction of 2-Methoxy-4-methyl-5-
nitropyridine to 2-Methoxy-4-methyl-pyridin-5-amine
This protocol details the crucial reduction of the nitro group to an amine, which is a gateway to

further derivatization. The use of iron powder and ammonium chloride is a common and

effective method for this transformation, offering good yields and functional group tolerance.[3]

Reaction Scheme:

2-Methoxy-4-methyl-5-nitropyridine → 2-Methoxy-4-methyl-pyridin-5-amine

Materials:

2-Methoxy-4-methyl-5-nitropyridine (1.0 eq)

Iron powder (Fe, ~5.0 eq)

Ammonium chloride (NH₄Cl, ~4.0 eq)
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Ethanol (EtOH)

Water

Ethyl Acetate

Saturated Sodium Bicarbonate solution

Brine

Procedure:

To a round-bottom flask, add 2-Methoxy-4-methyl-5-nitropyridine (1.0 eq), ethanol, and

water in a 4:1 ratio.

Add iron powder (~5.0 eq) and ammonium chloride (~4.0 eq) to the mixture.

Heat the reaction mixture to 70 °C and stir vigorously for 6 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

After completion, cool the reaction to room temperature and filter through a pad of Celite® to

remove the iron salts. Wash the filter cake with ethyl acetate.

Combine the filtrate and washings. Wash the organic layer with saturated sodium

bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

The product can be purified by column chromatography on silica gel if necessary.

Expected Results:

Yield: Typically >80%

Appearance: Solid, color may vary from off-white to brown.
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Protocol 3: Synthesis of a Substituted Pyrido[2,3-
d]pyrimidine Scaffold
This protocol exemplifies the condensation of the newly formed aminopyridine with a suitable

pyrimidine derivative to construct the bioactive pyrido[2,3-d]pyrimidine core. This type of

reaction is frequently used in the synthesis of kinase inhibitors.[3][6]

Reaction Scheme:

2-Methoxy-4-methyl-pyridin-5-amine + 2,4-dichloro-5-formylpyrimidine → Substituted

Pyrido[2,3-d]pyrimidine

Materials:

2-Methoxy-4-methyl-pyridin-5-amine (1.0 eq)

2,4-dichloro-5-formylpyrimidine (1.0 eq)

p-Toluenesulfonic acid (p-TsOH, catalytic amount)

Ethanol (EtOH)

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

Procedure:

In a round-bottom flask, dissolve 2-Methoxy-4-methyl-pyridin-5-amine (1.0 eq) and 2,4-

dichloro-5-formylpyrimidine (1.0 eq) in ethanol.

Add a catalytic amount of p-toluenesulfonic acid.

Heat the reaction mixture to 90 °C and stir for 3-5 hours, monitoring by TLC.

Upon completion of the condensation, cool the mixture to room temperature.

Add a base such as triethylamine or potassium carbonate to neutralize the acid and facilitate

the final cyclization and aromatization.
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Stir at room temperature or gently heat as needed until the cyclized product is formed

(monitor by TLC).

Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise,

concentrate the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain the desired

pyrido[2,3-d]pyrimidine.

Expected Results:

Yields for this type of condensation can be moderate to good, depending on the specific

substrates.

The final product will be a solid, and its structure can be confirmed by ¹H NMR, ¹³C NMR,

and mass spectrometry.

Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for better optimization and

troubleshooting.

Nitro Group Reduction
The reduction of the nitro group with iron in the presence of an acid or an ammonium salt is a

heterogeneous reaction. The iron metal acts as the reducing agent, transferring electrons to the

nitro group. The acidic medium (generated from NH₄Cl hydrolysis) provides protons for the

formation of water as a byproduct. The overall reaction involves a stepwise reduction from the

nitro group (-NO₂) to the nitroso (-NO), then to the hydroxylamino (-NHOH), and finally to the

amino group (-NH₂).

Pyrido[2,3-d]pyrimidine Formation
This reaction is a classic example of a condensation-cyclization sequence.
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Caption: Key steps in the formation of the pyrido[2,3-d]pyrimidine ring system.

Condensation: The nucleophilic 5-amino group of the pyridine attacks the electrophilic

aldehyde carbon of the pyrimidine, forming a carbinolamine intermediate which then

dehydrates to form an imine (Schiff base).

Intramolecular Cyclization: The pyridine ring nitrogen then acts as a nucleophile, attacking

one of the chlorinated carbons on the pyrimidine ring in an intramolecular SNAr reaction.

Aromatization: Subsequent elimination of HCl and tautomerization leads to the stable,

aromatic pyrido[2,3-d]pyrimidine core.
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Conclusion
2-Methoxy-4-methyl-5-nitropyridine is a highly valuable and versatile building block for the

synthesis of complex, biologically active molecules. The protocols detailed herein provide a

reliable and efficient pathway from this starting material to a pyrido[2,3-d]pyrimidine scaffold, a

key structural motif in modern drug discovery, particularly in the field of kinase inhibitors. The

strategic reduction of the nitro group is the cornerstone of its synthetic utility, enabling access to

a rich chemistry of subsequent transformations. Researchers in drug development are

encouraged to explore the potential of this intermediate for the generation of novel and diverse

compound libraries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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